N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the condensation of 6-methoxybenzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This activation is mediated through the modulation of key mitochondrial proteins such as Bcl-2 and Bax, which regulate the balance between cell survival and death.
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound shares the benzothiazole core but differs in the substituents on the thiazole ring.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Similar in structure but contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical reactivity and potential biological activities. This structural feature sets it apart from other benzothiazole derivatives and contributes to its versatility in various applications.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pyrazole core. Its molecular formula is C16H18N4O2S with a molecular weight of approximately 350.41 g/mol. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₂S |
Molecular Weight | 350.41 g/mol |
Boiling Point | 574.6 °C |
Density | 1.49 g/cm³ |
LogP | 3.2138 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . In a series of experiments, compounds with similar structures exhibited significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory process. For instance, a study indicated that certain pyrazole derivatives showed an IC50 value for COX-2 inhibition as low as 44.81 μg/mL, suggesting potent anti-inflammatory effects comparable to established NSAIDs like diclofenac .
Case Study:
In an acute inflammatory model involving carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated remarkable efficacy in reducing paw swelling and body weight loss . This suggests that further exploration into the anti-inflammatory pathways could yield significant therapeutic benefits.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been well documented. In vitro assays against various bacterial strains have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values as low as 25 µM against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µM) |
---|---|---|
Benzothiazole Derivative A | S. aureus | 25 |
Benzothiazole Derivative B | E. coli | 12.5 |
N-(6-methoxy-benzothiazole) | Pseudomonas aeruginosa | 50 |
Antitumor Activity
The antitumor activity of pyrazole derivatives has also gained attention. Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, IC50 values reported for certain derivatives were around 6 µM against lung cancer cell lines (HCC827 and NCI-H358) .
Case Study:
In a comparative study involving several pyrazole derivatives, one compound exhibited an IC50 of 6.26 ± 0.33 μM against HCC827 cells, indicating significant antitumor potential . The study emphasized the need for further structural optimization to enhance selectivity and reduce toxicity towards normal cells.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSFVXUWDMPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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